molecular formula C20H26N2O4 B14942833 2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate

2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate

Cat. No.: B14942833
M. Wt: 358.4 g/mol
InChI Key: ZHMJGJMKOVSYQE-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate is a compound that belongs to the class of organic compounds known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid derivatives with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and various substituted benzoate derivatives .

Scientific Research Applications

2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The furan ring and the amino group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diethylamino)ethyl 4-{[3-(furan-2-yl)-3-oxopropyl]amino}benzoate is unique due to the presence of both the furan ring and the diethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H26N2O4

Molecular Weight

358.4 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-[[3-(furan-2-yl)-3-oxopropyl]amino]benzoate

InChI

InChI=1S/C20H26N2O4/c1-3-22(4-2)13-15-26-20(24)16-7-9-17(10-8-16)21-12-11-18(23)19-6-5-14-25-19/h5-10,14,21H,3-4,11-13,15H2,1-2H3

InChI Key

ZHMJGJMKOVSYQE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=CO2

Origin of Product

United States

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